Quinoline-3-thiol chemical properties and structure
Quinoline-3-thiol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of quinoline-3-thiol. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties and Structure
Quinoline-3-thiol, a sulfur-containing heterocyclic compound, possesses a quinoline nucleus with a thiol group substituted at the 3-position. This structure imparts specific physicochemical properties that are of interest in medicinal chemistry.
Structural Information
| Property | Value |
| IUPAC Name | quinoline-3-thiol |
| Synonyms | 3-Quinolinethiol, 3-Mercaptoquinoline |
| CAS Number | 76076-35-2 |
| Molecular Formula | C₉H₇NS |
| SMILES String | C1=CC=C2C(=C1)C=C(C=N2)S |
Physicochemical Data
A summary of the key quantitative data for quinoline-3-thiol is presented below. Please note that some values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 161.22 g/mol | [PubChem][1] |
| Predicted Boiling Point | 303.8 ± 15.0 °C | [ChemicalBook][2] |
| Predicted Density | 1.246 ± 0.06 g/cm³ | [ChemicalBook][2] |
| pKa (Thiol Group) | Referenced in IUPAC Digitized pKa Dataset | [PubChem][1] |
| Melting Point | Not experimentally determined in literature | |
| Solubility | Specific data not available |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of quinoline-3-thiol are crucial for its further investigation and application.
Synthesis of Quinoline-3-thiol
A plausible and efficient method for the synthesis of quinoline-3-thiol is via a Sandmeyer-type reaction starting from 3-aminoquinoline.
Materials:
-
3-Aminoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium ethyl xanthate (KEX)
-
Ethanol
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve 3-aminoquinoline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in ethanol.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. An intermediate is expected to form.
-
Hydrolysis: The resulting xanthate ester can be hydrolyzed to the corresponding thiol by heating with a strong base like sodium hydroxide, followed by acidification.
Alternative Synthesis from 3-Bromoquinoline:
Another potential route involves the nucleophilic substitution of 3-bromoquinoline with a sulfur source.
Materials:
-
3-Bromoquinoline
-
Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
-
Solvent (e.g., DMF, ethanol)
Procedure:
-
Dissolve 3-bromoquinoline in a suitable solvent like DMF or ethanol.
-
Add a sulfur nucleophile such as sodium hydrosulfide or thiourea.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
If thiourea is used, the intermediate isothiouronium salt needs to be hydrolyzed with a base to yield the thiol.
Purification Protocol: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[3][4][5]
General Procedure:
-
Solvent Selection: Test the solubility of the crude quinoline-3-thiol in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): [6][7][8] A reverse-phase HPLC method can be developed for the analysis of quinoline-3-thiol.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of quinoline-3-thiol. For thiols, derivatization with a fluorescent tag like SBD-F can be employed for fluorescence detection, offering higher sensitivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): [9] Due to the relatively low volatility of quinoline-3-thiol, derivatization may be necessary for GC-MS analysis.
-
Derivatization: The thiol group can be derivatized to a more volatile silyl ether (e.g., using BSTFA) or an ester.
-
Column: A non-polar or medium-polarity capillary column.
-
Ionization: Electron Ionization (EI).
-
Analysis: The fragmentation pattern in the mass spectrum can be used for structural elucidation and confirmation. The mass spectra of quinoline derivatives often show characteristic losses of HCN from the quinoline ring.[10]
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[11][12][13] The presence of a thiol group in quinoline-3-thiol suggests its potential involvement in redox-sensitive cellular processes.[14][15][16]
Anticancer Activity and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18] Numerous quinoline-based compounds have been developed as inhibitors of this pathway.[17][18][19]
Given its structural features, quinoline-3-thiol could potentially modulate the PI3K/Akt/mTOR pathway through various mechanisms, including direct inhibition of kinases within the pathway or by altering the cellular redox state, which is known to influence this signaling cascade.[14]
Antimicrobial Mechanism
Quinoline derivatives have been investigated for their antimicrobial properties.[11][12][13] The mechanism of action can vary, but potential targets include DNA gyrase and disruption of the bacterial cell wall. The thiol group in quinoline-3-thiol might also interact with essential microbial enzymes or disrupt the redox balance of the pathogen.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of quinoline-3-thiol.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Quinoline-3-thiol | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Quinolinethiol CAS#: 76076-35-2 [m.chemicalbook.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The redox regulation of thiol dependent signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiols and the chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
